REACTION_SMILES
|
[C:5](#[N:6])[c:7]1[cH:8][c:9]([N:13]([CH3:14])[CH3:15])[n:10][cH:11][cH:12]1.[CH3:16][OH:17].[ClH:1].[NH2:2][OH:3].[Na:4]>>[N:2]([OH:3])=[C:5]([NH2:6])[c:7]1[cH:8][c:9]([N:13]([CH3:14])[CH3:15])[n:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1cc(C#N)ccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
CN(C)c1cc(C(N)=NO)ccn1
|
Type
|
product
|
Smiles
|
CN(C)c1cc(C(N)=NO)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |